2-(1-(((Benzyloxy)carbonyl)amino)cyclopentyl)acetic acid
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Overview
Description
2-(1-(((Benzyloxy)carbonyl)amino)cyclopentyl)acetic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a benzyloxycarbonyl-protected amino group attached to a cyclopentyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(((Benzyloxy)carbonyl)amino)cyclopentyl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Formation of the cyclopentyl ring: The protected amino group is then reacted with a suitable cyclopentyl precursor under specific conditions to form the cyclopentyl ring.
Introduction of the acetic acid moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-(((Benzyloxy)carbonyl)amino)cyclopentyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1-(((Benzyloxy)carbonyl)amino)cyclopentyl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein modification.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-(((Benzyloxy)carbonyl)amino)cyclopentyl)acetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl-protected amino group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyclopentyl ring and acetic acid moiety contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid
- 2-{[(benzyloxy)carbonyl]amino}-2-(4-chlorophenyl)acetic acid
Uniqueness
2-(1-(((Benzyloxy)carbonyl)amino)cyclopentyl)acetic acid is unique due to its specific structural features, including the cyclopentyl ring and the benzyloxycarbonyl-protected amino group
Properties
Molecular Formula |
C15H19NO4 |
---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
2-[1-(phenylmethoxycarbonylamino)cyclopentyl]acetic acid |
InChI |
InChI=1S/C15H19NO4/c17-13(18)10-15(8-4-5-9-15)16-14(19)20-11-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,16,19)(H,17,18) |
InChI Key |
SFAYTIUFWRWUNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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